![molecular formula C22H18N4O2 B4723565 N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine](/img/structure/B4723565.png)
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine
Vue d'ensemble
Description
BMN-673 is a potent and selective PARP inhibitor that has been shown to have significant anti-tumor activity in preclinical studies. PARP inhibitors have emerged as a promising class of drugs for the treatment of cancer due to their ability to selectively target cancer cells with defects in DNA repair pathways. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
BMN-673 is a potent and selective PARP inhibitor that works by inhibiting the activity of PARP enzymes, which play a critical role in the repair of DNA damage. By inhibiting PARP activity, BMN-673 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and physiological effects:
BMN-673 has been shown to have significant anti-tumor activity in preclinical models of cancer. In addition, BMN-673 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. BMN-673 has also been shown to have minimal toxicity in preclinical studies, suggesting that it may be well-tolerated in patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMN-673 is its potent and selective PARP inhibition activity, which makes it an attractive candidate for the treatment of cancer. However, one of the limitations of BMN-673 is its high cost, which may limit its accessibility for researchers and patients.
Orientations Futures
There are several future directions for the development and application of BMN-673. One potential direction is to evaluate the efficacy of BMN-673 in combination with other targeted therapies for the treatment of cancer. Another potential direction is to explore the use of BMN-673 in combination with immunotherapy for the treatment of cancer. In addition, future studies could focus on identifying biomarkers that predict response to BMN-673 and other PARP inhibitors in patients with cancer.
In conclusion, BMN-673 is a novel PARP inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, and future studies will continue to explore its potential for the treatment of cancer.
Applications De Recherche Scientifique
BMN-673 has been extensively studied in preclinical models of cancer and has demonstrated significant anti-tumor activity. In addition, BMN-673 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-(3-nitrophenyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-25(15-16-8-3-2-4-9-16)22-19-12-5-6-13-20(19)23-21(24-22)17-10-7-11-18(14-17)26(27)28/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQYHINDVWFGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.